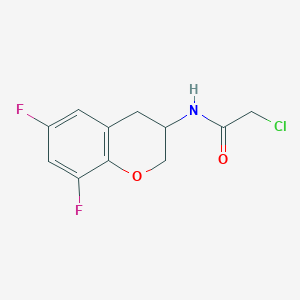

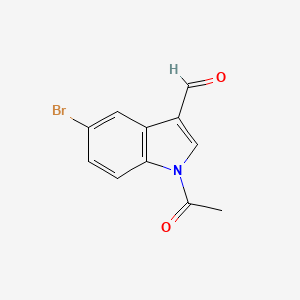

![molecular formula C11H21NO3 B2807169 tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate CAS No. 497159-95-2](/img/structure/B2807169.png)

tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate” is a chemical compound with the molecular formula C10H19NO3 . It has an average mass of 201.263 Da and a monoisotopic mass of 201.136490 Da . The compound has two defined stereocentres .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Enantioselective Synthesis of Carbocyclic Analogues : The compound is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring (Ober, Marsch, Harms, & Carell, 2004).

Chemical Synthesis and Biological Activity

- Preparation of 1,3-Disubstituted Ureas and Carbamates : This compound was utilized in the synthesis of new 1,3-disubstituted ureas and phenyl N-substituted carbamates, showing potential antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Analytical Method Development

- Trace Level Analysis of Genotoxic Impurities : A novel method was developed for the characterization and evaluation of trace levels of tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate (Acetyl BOC) and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate (Hydroxy BOC) in Bictegravir sodium active pharmaceutical ingredient, demonstrating accuracy and sensitivity (Puppala, Subbaiah, & Maheswaramma, 2022).

Synthesis for Insecticide Analogues

- Creation of Spirocyclopropanated Analogues : The compound was converted into spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid, highlighting its versatility in synthesizing structurally diverse analogues for pest control applications (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Drug Synthesis and Cytotoxicity Studies

- Natural Product Synthesis and Cytotoxicity Evaluation : An intermediate in the synthesis of the natural product jaspine B, the compound has shown cytotoxic activity against several human carcinoma cell lines, emphasizing its potential in cancer research (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBOERLWPQMCJ-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807086.png)

![3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807087.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2807090.png)

![Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2807098.png)

![3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)

![({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B2807105.png)